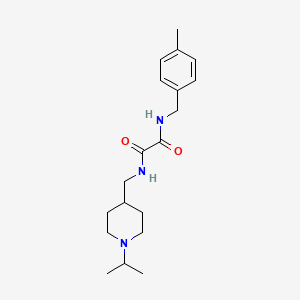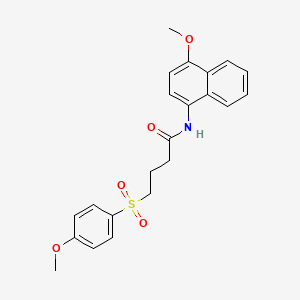![molecular formula C23H31N5O2 B2895638 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2176125-12-3](/img/structure/B2895638.png)
2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains two piperidine rings, which are six-membered rings containing one nitrogen atom. Piperidine is a common motif in many pharmaceuticals and alkaloids . The compound also contains a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. Pyridazinones are often found in drugs due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired stereochemistry and the availability of starting materials. Piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms suggests that the compound could exist in different tautomeric forms. The stereochemistry at the two piperidine rings could also significantly affect the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The piperidine rings might undergo reactions such as N-alkylation or N-acylation. The pyridazinone ring could participate in reactions like ring-opening or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present and the overall shape of the molecule .科学的研究の応用
Synthesis and Molecular Docking
The compound's derivatives have been synthesized and evaluated for their binding energies against specific target proteins, showing moderate to good results. These derivatives exhibited antimicrobial and antioxidant activity, highlighting their potential in medicinal chemistry and drug discovery processes (Flefel et al., 2018).
Chemical Synthesis for Alkaloids
The compound's framework has been utilized in the enantioselective synthesis of various alkaloids, demonstrating its versatility in organic synthesis. This process has led to the creation of several piperidine, indolizidine, and quinolizidine alkaloids, which are valuable for their medicinal properties (Amat et al., 2003).
Insecticidal Activity
Pyridine derivatives, including structures related to the specified compound, have shown significant insecticidal activity against certain pests. This suggests potential applications in agricultural pest management and the development of new insecticides (Bakhite et al., 2014).
Analgesic and Antiparkinsonian Activities
Derivatives of the compound have been synthesized and shown to possess notable analgesic and antiparkinsonian activities. This indicates its potential use in developing treatments for pain and Parkinson's disease, offering new avenues for therapeutic intervention (Amr et al., 2008).
Antihypertensive Activity
The compound's derivatives have been synthesized and evaluated for their antihypertensive activity through molecular docking studies. One derivative was identified as an active inhibitor of the Angiotensin Converting Enzyme (ACE), suggesting its potential as a treatment for hypertension (Imran & Nayeem, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[1-[(1-acetylpiperidin-3-yl)methyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-18(29)27-12-2-3-20(16-27)15-26-13-8-19(9-14-26)17-28-23(30)5-4-22(25-28)21-6-10-24-11-7-21/h4-7,10-11,19-20H,2-3,8-9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBHQIVEBOXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

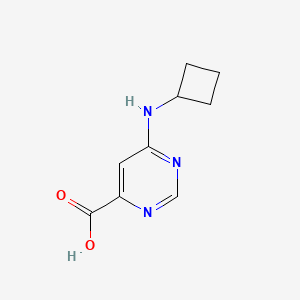
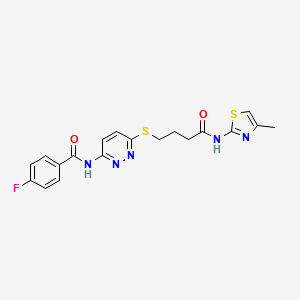
![1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2895562.png)
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2895564.png)
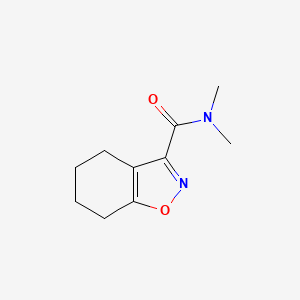

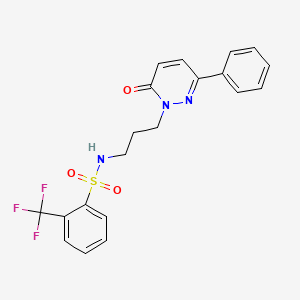
![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)


